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molecular formula C13H17ClN2O2 B1677376 Moclobemide CAS No. 71320-77-9

Moclobemide

Cat. No. B1677376
M. Wt: 268.74 g/mol
InChI Key: YHXISWVBGDMDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04210754

Procedure details

4.0 G. of α-(p-chlorophenyl)-N-(2-morpholinoethyl)-nitrone are heated to 90° C. in 15 ml. of glacial acetic acid and 15 ml. of acetic anhydride for 24 hours. The mixture is then cooled to room temperature, poured into 200 ml. of ice-water and rendered basic with 20% sodium hydroxide solution. Thereafter, the mixture is extracted twice with 100 ml. of methylene chloride each time. The methylene chloride extract is washed with water, dried over sodium sulfate and evaporated. The residue is chromatographed over a silica gel column with a mixture of chloroform and ethanol. The product is recrystallized from isopropanol, and 0.13 g. of p-chloro-N-(2-morpholinoethyl)-benzamide is obtained, which is identical to the product obtained in Example 1.
Name
α-(p-chlorophenyl)-N-(2-morpholinoethyl)-nitrone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[N+:9]([CH2:11][CH2:12][N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[O-])=[CH:4][CH:3]=1.C(OC(=O)C)(=[O:21])C.[OH-].[Na+]>C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([NH:9][CH2:11][CH2:12][N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)=[O:21])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
α-(p-chlorophenyl)-N-(2-morpholinoethyl)-nitrone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=[N+]([O-])CCN1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into 200 ml
EXTRACTION
Type
EXTRACTION
Details
Thereafter, the mixture is extracted twice with 100 ml
EXTRACTION
Type
EXTRACTION
Details
The methylene chloride extract
WASH
Type
WASH
Details
is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed over a silica gel column with a mixture of chloroform and ethanol
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from isopropanol, and 0.13 g

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)NCCN2CCOCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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